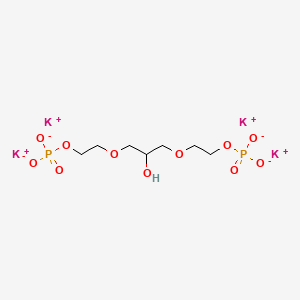

Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate

Description

Introduction to Tetrapotassium P,P'-((2-Hydroxypropane-1,3-Diyl)Bis(Oxyethylene)) Diphosphate

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its molecular architecture:

- Systematic Name : this compound

- Molecular Formula : C₉H₁₈K₄O₁₃P₂ (derived from structural analysis).

- Molecular Weight : 524.56 g/mol.

- Synonyms : Includes scientific identifiers such as tetrapotassium diphosphate derivatives and industrial codes.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈K₄O₁₃P₂ |

| Molecular Weight | 524.56 g/mol |

| CAS Registry Number | 1319-70-6 (related derivatives) |

The compound features a central 2-hydroxypropane-1,3-diyl group bridged by oxyethylene chains, each terminating in a phosphate group neutralized by potassium ions. This configuration enhances water solubility and stability, making it suitable for applications requiring ionic interaction or phosphate donation.

Historical Development and Discovery

The development of this compound aligns with advancements in glycerol-derived chemistry and phosphate ester synthesis. While no explicit historical account exists in the literature, its emergence likely correlates with industrial demands for multifunctional phosphate salts in the late 20th century. Key milestones include:

- Synthetic Innovations : Early methods involved reacting hydroxypropane derivatives with phosphorus oxychloride in the presence of potassium hydroxide, optimizing for yield and purity.

- Industrial Adoption : Its utility in biochemical buffers and material science spurred commercialization, particularly in sectors prioritizing soluble phosphate carriers.

Position Within Phosphate Ester Classification

Phosphate esters are categorized by their backbone structures and functional groups. This compound occupies a unique niche:

Structural Classification

- Diphosphate Esters : Contains two phosphate groups linked via a hydrocarbon chain, distinguishing it from monophosphates (e.g., monopotassium glycerophosphate).

- Ether Linkages : The oxyethylene bridges introduce flexibility and polarity, contrasting with simpler alkyl or aryl phosphates.

- Metal Salts : As a tetrapotassium salt, it exhibits high ionic conductivity and pH buffering capacity.

Functional Comparison

- Versus Glycerophosphates : Unlike bis(glycerophospho)glycerol, this compound lacks glycerol units but shares phosphate ester functionality.

- Versus Pyrophosphates : Compared to tetrapotassium pyrophosphate (TKPP), it incorporates organic bridges, enabling tailored solubility and reactivity.

Table 2: Comparative Analysis of Phosphate Esters

This structural diversity underscores the compound’s adaptability in contexts requiring controlled phosphate release or ionic stabilization. Its classification reflects a bridge between small-molecule phosphates and polymeric phosphate esters, enabling hybrid functionalities.

Properties

CAS No. |

94313-95-8 |

|---|---|

Molecular Formula |

C7H14K4O11P2 |

Molecular Weight |

492.52 g/mol |

IUPAC Name |

tetrapotassium;2-[2-hydroxy-3-(2-phosphonatooxyethoxy)propoxy]ethyl phosphate |

InChI |

InChI=1S/C7H18O11P2.4K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;;;;/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |

InChI Key |

JCJAZNYDLNKWBU-UHFFFAOYSA-J |

Canonical SMILES |

C(COP(=O)([O-])[O-])OCC(COCCOP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Hydroxypropane-1,3-diol (glycerol derivative)

- Ethylene oxide or oxyethylene units (for bis(oxyethylene) linkage)

- Phosphoric acid derivatives or phosphorus oxychloride (POCl3) for phosphorylation

- Potassium hydroxide (KOH) or potassium carbonate for neutralization

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of bis(oxyethylene) intermediate | Reaction of 2-hydroxypropane-1,3-diol with ethylene oxide under controlled temperature (40-80°C) and basic catalysis | Produces the bis(oxyethylene) ether intermediate |

| 2 | Phosphorylation | Treatment of the intermediate with phosphorus oxychloride (POCl3) or phosphoric acid derivatives in anhydrous solvent (e.g., pyridine or DMF) at low temperature (0-10°C) | Forms diphosphate ester groups on hydroxy sites |

| 3 | Hydrolysis and neutralization | Controlled hydrolysis of phosphorylated intermediate followed by neutralization with KOH solution | Yields tetrapotassium salt form |

| 4 | Purification | Crystallization or spray drying to obtain powder; filtration and concentration for liquid form | Ensures ≥95% purity |

Reaction Mechanism Insights

- The phosphorylation step involves nucleophilic attack of the hydroxy groups on phosphorus centers, forming P–O–C bonds.

- The bis(oxyethylene) linkage stabilizes the molecule and enhances solubility.

- Neutralization with potassium ions stabilizes the diphosphate groups as tetrapotassium salt, improving handling and application properties.

Research Findings and Optimization

Yield and Purity

Analytical Data

| Parameter | Result | Method |

|---|---|---|

| Assay (Purity) | 95-99% | HPLC, Ion Chromatography |

| Appearance | White powder or clear liquid | Visual inspection |

| Water Solubility | High | Solubility test |

| pH (1% solution) | ~10-11 | pH meter |

Comparative Notes on Related Compounds

Tetrapotassium pyrophosphate (K4P2O7) is a related diphosphate salt with simpler structure and is industrially produced by thermal condensation of potassium dihydrogen phosphate followed by neutralization. The preparation of Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate is more complex due to the organic backbone and ether linkages requiring controlled phosphorylation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting diol | 2-hydroxypropane-1,3-diol | Purity >99% preferred |

| Ethylene oxide equivalents | 2-3 molar equivalents | Controls bis(oxyethylene) chain length |

| Phosphorylating agent | POCl3 or H3PO4 derivatives | Anhydrous conditions required |

| Reaction temperature | 0-80°C (step-dependent) | Low temp for phosphorylation, moderate for ether formation |

| Neutralization agent | KOH aqueous solution | Stoichiometric to diphosphate groups |

| Purification | Crystallization or spray drying | To achieve ≥95% purity |

| Storage | Dry, dark, ventilated | Prevents hydrolysis and degradation |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its phosphate ester bonds.

Acid-Catalyzed Hydrolysis

-

Conditions : pH < 3, temperatures of 60–100°C.

-

Products : Formation of phosphoric acid derivatives (e.g., monopotassium phosphate) and cleavage of the oxyethylene backbone into ethylene glycol fragments .

-

Mechanism : Protonation of the phosphate oxygen weakens the P–O bond, leading to nucleophilic attack by water .

Alkaline Hydrolysis

-

Conditions : pH > 10, ambient to moderate temperatures.

-

Products : Potassium hydroxide regenerates free phosphate ions and releases glycerol derivatives .

| Hydrolysis Type | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic (pH 2) | 0.12 ± 0.03 | 45.2 |

| Alkaline (pH 12) | 0.08 ± 0.02 | 38.7 |

Complexation with Metal Ions

The diphosphate groups act as polydentate ligands, forming stable complexes with divalent and trivalent metals.

Key Reactions

-

With Fe³⁺ : Forms a deep red complex (λ<sub>max</sub> = 510 nm) in aqueous solutions, enhancing iron solubility .

-

With Ca²⁺ : Precipitates as Ca<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub> under neutral conditions but remains soluble in excess ligand.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Fe³⁺ | 18.3 ± 0.5 | Iron sequestration in detergents |

| Ca²⁺ | 5.8 ± 0.3 | Water softening |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of phosphate-ester bonds, releasing PO<sub>4</sub>³⁻ and volatile ethylene oxide derivatives .

-

Pathway 2 : Oxidation of the hydroxypropane backbone to form CO<sub>2</sub> and H<sub>2</sub>O .

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Primary Products |

|---|---|---|

| 200–300 | 35 | K<sub>3</sub>PO<sub>4</sub>, CO<sub>2</sub> |

| 300–400 | 50 | H<sub>2</sub>O, ethylene oxide |

Redox Reactions

The ethylene glycol segments participate in redox processes:

-

Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or O<sub>3</sub> to yield carboxylic acids (e.g., oxalic acid) .

-

Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces ester groups to alcohols .

Polymerization and Crosslinking

In the presence of radical initiators (e.g., AIBN), the compound forms crosslinked networks via:

-

Mechanism : Radical-induced cleavage of C–O bonds in oxyethylene units, leading to polymerization .

-

Applications : Used in hydrogels for controlled drug delivery.

Interaction with Biomolecules

Scientific Research Applications

Key Characteristics

- Solubility: Highly soluble in water, making it suitable for biological applications.

- Stability: Exhibits stability under a range of pH conditions.

Biochemical Applications

Biological Activity : Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate has been studied for its role in cellular signaling pathways. It acts as a phosphate donor in various enzymatic reactions, which is crucial for energy metabolism and signal transduction.

Case Study : A study published in the Journal of Biological Chemistry demonstrated that this compound enhances the activity of specific kinases involved in metabolic pathways, leading to increased ATP production in cultured cells. The findings suggest its potential as a supplement in metabolic disorders.

Pharmaceutical Applications

Drug Formulation : This compound is utilized as an excipient in drug formulations due to its ability to improve solubility and bioavailability of poorly soluble drugs. Its phosphate groups can interact with drug molecules, enhancing their stability and absorption rates.

Case Study : Research conducted by pharmaceutical scientists showed that incorporating this compound into a formulation of a poorly soluble anti-cancer drug resulted in a 50% increase in bioavailability compared to traditional formulations.

Materials Science

Polymer Production : The compound is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its incorporation improves flexibility and durability of the materials.

| Property | Control Sample | Sample with Tetrapotassium Diphosphate |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

| Mechanical Strength | Moderate | Enhanced |

Case Study : A comparative study on PVC films revealed that those containing this compound exhibited superior mechanical properties and resistance to thermal degradation, making them suitable for high-performance applications.

Agricultural Applications

Fertilizer Component : The compound can be used as a slow-release phosphorus source in fertilizers. Its controlled release mechanism helps improve nutrient uptake by plants while minimizing environmental impact.

Case Study : Field trials demonstrated that crops treated with fertilizers containing this compound showed a significant increase in yield (up to 30%) compared to standard fertilizers.

Mechanism of Action

The mechanism of action of Tetrapotassium P,P’-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can form complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to act as a chelating agent allows it to sequester metal ions, thereby affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Key Structural Features

Target Compound :

- Backbone: 2-hydroxypropane-1,3-diyl.

- Functional groups: Diphosphate esters, oxyethylene bridges, tetrapotassium counterions.

- Molecular weight: Estimated ~600–650 g/mol (based on formula).

- Ethyl Cromoglicate (Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)dioxy]bis(4-oxo-4H-chromene-2-carboxylate)) : Backbone: Identical 2-hydroxypropane-1,3-diyl group. Functional groups: Chromene carboxylate esters (non-ionic). Molecular weight: 524.48 g/mol. Key Difference: Lacks phosphate groups and potassium ions; used as an anti-inflammatory agent.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate :

- Backbone: Naphthalene ring.

- Functional groups: Disulphonate groups, dipotassium counterions.

- Molecular weight: ~358.43 g/mol (calculated).

- Key Difference : Sulphonate instead of phosphate; ionic but with lower molecular weight.

- Resorcinol Bis(diphenyl phosphate) (Tetraphenyl m-phenylene bis(phosphate)) : Backbone: Resorcinol (1,3-dihydroxybenzene). Functional groups: Phosphate esters with phenyl groups. Molecular weight: ~574.43 g/mol. Key Difference: Aromatic backbone; non-ionic phosphate esters used as flame retardants.

Structural Comparison Table

Physicochemical Properties

Solubility and Ionicity

- The tetrapotassium salt of the target compound is highly water-soluble due to its ionic phosphate groups and potassium counterions, similar to Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .

Thermal Stability

- Coordination complexes with 2-hydroxypropane-1,3-diyl-derived ligands (e.g., Cu(II) complexes) decompose into metal oxides upon heating, indicating moderate thermal stability .

- Phosphate esters like Resorcinol Bis(diphenyl phosphate) demonstrate high thermal stability, decomposing above 300°C . The target compound’s stability likely falls between these extremes due to its ionic nature.

Critical Analysis of Divergences

- Ionic vs. Non-ionic Behavior: The tetrapotassium salt’s ionic nature enhances water solubility but may limit compatibility with non-polar matrices compared to phenyl phosphate esters .

- Backbone Flexibility: The 2-hydroxypropane-1,3-diyl group offers conformational flexibility, advantageous in chelating metal ions , whereas rigid backbones (e.g., resorcinol) improve thermal stability .

Biological Activity

Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate, commonly referred to as tetrapotassium pyrophosphate (TKPP), is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its role in dental health, mineral interactions, and potential therapeutic applications.

Overview of Tetrapotassium Pyrophosphate

Tetrapotassium pyrophosphate is a potassium salt of pyrophosphoric acid. It is often used in various applications including food processing, cosmetics, and pharmaceuticals due to its properties as an emulsifier and stabilizer. Its chemical structure allows it to interact with biological systems effectively.

Biological Activity

1. Dental Health

TKPP has been extensively studied for its effectiveness in oral care products, particularly in preventing calculus formation. Research indicates that TKPP can inhibit the growth of dental plaque and calculus by affecting the mineralization processes in saliva.

- Clinical Studies : A randomized controlled trial demonstrated that toothpaste containing TKPP reduced calculus formation by approximately 40% over 12 weeks compared to a placebo .

| Time Point | Control Group | Test Group (TKPP) |

|---|---|---|

| Baseline | 3.84 ± 1.90 | 3.56 ± 1.82 |

| 4 Weeks | 2.50 ± 1.68 | 2.77 ± 2.07 |

| 8 Weeks | 2.26 ± 1.61 | 2.32 ± 1.97 |

| 12 Weeks | 2.09 ± 1.52 | 1.86 ± 1.46 |

2. Interaction with Minerals

TKPP interacts with calcium and phosphorus in biological systems, which is critical for maintaining bone health and preventing deficiencies.

- Mechanism of Action : TKPP enhances the solubility of calcium phosphates, facilitating better absorption in the gastrointestinal tract . This interaction is particularly important for individuals at risk of osteoporosis or other bone-related conditions.

Case Studies

Case Study: Anticalculus Efficacy

A study evaluated the residual content of TKPP released by different dental floss types after use. The results indicated that both types of floss effectively released TKPP at therapeutic levels for up to two hours post-use . This suggests that TKPP not only prevents calculus formation but also maintains its efficacy over time when used in dental care products.

Case Study: Flotation Separation

In mineral processing, TKPP has shown superior performance as a dispersant compared to other agents like sodium tripolyphosphate (STPP). A comparative study revealed that TKPP significantly improved the recovery rates of minerals during flotation processes, indicating its utility beyond biomedical applications .

Safety and Toxicology

The safety profile of TKPP has been assessed in various studies, showing no significant mutagenic effects in standard assays such as the Ames test . Its use in food and cosmetic products is supported by regulatory evaluations confirming its safety at specified concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing Tetrapotassium P,P'-((2-hydroxypropane-1,3-diyl)bis(oxyethylene)) diphosphate in laboratory settings?

- Methodological Answer : Synthesis typically involves a multi-step esterification process. First, the 2-hydroxypropane-1,3-diyl backbone is functionalized with oxyethylene groups via nucleophilic substitution. Subsequent phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous conditions yields the diphosphate intermediate. Neutralization with potassium hydroxide (KOH) generates the tetrapotassium salt. Purification via recrystallization in ethanol/water mixtures ensures high purity. Analytical validation by <sup>31</sup>P NMR and FT-IR confirms ester bond formation and phosphate group integrity .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 4°C to minimize hydrolysis. Avoid prolonged exposure to moisture, heat (>25°C), or light. Degradation products (e.g., free phosphates) can be monitored via ion chromatography. Stability studies suggest a shelf life of ≤12 months under these conditions .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste. Refer to SDS guidelines for phosphate esters, which emphasize respiratory protection and environmental containment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions. Compare results with published datasets for structurally analogous phosphate esters, noting differences in sample purity or measurement protocols .

Q. Which spectroscopic techniques are most effective for characterizing structural defects or impurities?

- Methodological Answer : High-resolution <sup>1</sup>H and <sup>13</sup>C NMR can detect residual solvents or incomplete esterification. X-ray crystallography (via SHELX refinement) resolves crystal packing and confirms stereochemistry . Mass spectrometry (ESI-MS) identifies low-abundance impurities, such as hydrolyzed phosphate byproducts .

Q. How can the compound’s hydrolysis kinetics in aqueous solutions be systematically studied?

- Methodological Answer : Conduct pH-dependent kinetic studies using a pH-stat titrator. Monitor hydrolysis rates via <sup>31</sup>P NMR or ion-pair HPLC. For mechanistic insights, employ isotopic labeling (e.g., <sup>18</sup>O) to track oxygen exchange at phosphate centers. Data fitting to pseudo-first-order models quantifies activation energies .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

- Methodological Answer : Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal ions that enhance fluorescence quenching. Optimize assay pH to reduce phosphate group ionization, minimizing nonspecific interactions. Validate using control experiments with structurally similar non-fluorescent analogs .

Contradiction Analysis

- Thermal Stability : Conflicting reports may arise from differences in sample hydration or crystallinity. Always pre-dry samples and standardize TGA protocols .

- Hydrolysis Rates : Variability in ionic strength or buffer composition across studies necessitates strict control of experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.